Pretomanid

Descripción general

Descripción

Pretomanid es un medicamento antibiótico que se utiliza para el tratamiento de la tuberculosis multirresistente que afecta a los pulmones. Generalmente se utiliza junto con bedaquilina y linezolid. This compound pertenece a la clase de medicamentos nitroimidazólicos y fue aprobado para uso médico en los Estados Unidos en agosto de 2019 y en la Unión Europea en julio de 2020 . Se encuentra en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .

Métodos De Preparación

Pretomanid se puede sintetizar a través de varias rutas. Un protocolo eficiente y práctico implica la preparación del intermedio clave (S)-1-(tert-butildimetilsililoxi)-3-(2-cloro-4-nitro-1H-imidazol-1-il)propan-2-ol a partir de 2-cloro-4-nitroimidazol y (S)-epiclorhidrina mediante reacciones de sustitución nucleofílica, hidrólisis y eterificación de silicio. Esto va seguido de una O-alquilación adicional y una ciclización intramolecular para obtener this compound con excelente calidad y rendimiento . Este método aborda problemas de escalabilidad y proporciona un método más eficiente adecuado para la producción industrial .

Análisis De Reacciones Químicas

Pretomanid experimenta varias reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar para formar especies reactivas de nitrógeno, predominantemente óxido nítrico.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica durante su síntesis.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen carbonato de potasio, éter tert-butílico de metilo y carbonato de sodio anhidro . Los principales productos formados a partir de estas reacciones incluyen óxido nítrico y otras especies reactivas de nitrógeno .

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Pretomanid has been evaluated in numerous clinical trials across various settings. Key findings from these studies are summarized below:

Table 1: Summary of Clinical Trials Involving this compound

Safety Profile

The safety profile of this compound has been assessed in multiple studies, revealing some adverse effects, primarily related to hepatic function. In one trial, serious adverse events were reported in patients receiving this compound-moxifloxacin-pyrazinamide, including elevated liver enzymes and fatalities .

Table 2: Adverse Events Associated with this compound Regimens

| Adverse Event Type | Frequency (%) | Notes |

|---|---|---|

| Elevated liver enzymes | ~4% | Noted in trials with combination therapies . |

| Serious adverse events | Variable | Reported in specific studies involving this compound . |

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

-

Case Study: Drug-Resistant Tuberculosis Treatment

- A patient with multidrug-resistant tuberculosis was treated with a regimen including this compound and experienced a significant reduction in bacterial load within weeks.

- Follow-up cultures confirmed negative results after three months of treatment.

- Case Study: Combination Therapy

Mecanismo De Acción

Comparación Con Compuestos Similares

Pretomanid pertenece a la clase de compuestos nitroimidazólicos, que incluye otros agentes antituberculosos como la delamanida. Tanto this compound como delamanida son activados por una enzima micobacteriana y producen óxido nítrico como especie reactiva clave . This compound ha mostrado una potencia intracelular comparable a la isoniazida y es inferior a la delamanida y la rifampicina en 3 y 2 veces, respectivamente . Compuestos similares incluyen:

Delamanida: Otro nitroimidazol utilizado para tratar la tuberculosis multirresistente.

Isoniazida: Un medicamento antituberculoso de primera línea.

Rifampicina: Otro medicamento antituberculoso de primera línea.

La singularidad de this compound radica en su régimen de combinación con bedaquilina y linezolid, que ofrece un tratamiento más corto y efectivo para la tuberculosis resistente a los fármacos .

Actividad Biológica

Pretomanid is a novel nitroimidazole antibiotic primarily developed for the treatment of drug-resistant tuberculosis (TB). Its unique mechanism of action and efficacy against Mycobacterium tuberculosis (Mtb) make it a significant advancement in TB therapy. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and its role in combination therapies.

This compound exhibits a dual mechanism of action depending on the environmental conditions:

- Aerobic Conditions : Under these conditions, this compound inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to cell death and is particularly effective against actively replicating Mtb .

- Anaerobic Conditions : this compound generates reactive nitrogen species that contribute to its bactericidal activity against both replicating and dormant Mtb . This characteristic is crucial for treating latent TB infections.

Pharmacokinetics and Bioactivation

This compound is bioactivated by mycobacterial enzymes, specifically the deazaflavin-dependent nitroreductase (Ddn). This enzyme catalyzes the reduction of this compound, which is necessary for its antimicrobial activity. Notably, human nitroreductases do not activate this compound, which minimizes potential toxicity to human cells .

Efficacy in Clinical Trials

Recent studies have demonstrated that this compound-containing regimens significantly improve treatment outcomes for patients with drug-resistant TB. A systematic review and meta-analysis revealed that patients receiving this compound had 46.73 times higher odds of achieving a favorable outcome compared to those on non-pretomanid regimens .

Table 1: Summary of Clinical Trial Findings

| Study | Regimen | Number of Patients | Favorable Outcomes (%) | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|---|---|---|

| Tweed et al. | This compound + Bedaquiline + Linezolid | 237 | 86% | 46.73 | 11.76 - 185.7 |

| Nix-TB Trial | This compound + Bedaquiline + Linezolid | 109 | 90% | N/A | N/A |

| APT Study | This compound + Rifampicin + Pyrazinamide | 157 | 79% (8-week conversion) | N/A | N/A |

Case Studies

- Nix-TB Trial : This pivotal study evaluated the efficacy of a three-drug regimen containing this compound, bedaquiline, and linezolid in patients with extensively drug-resistant TB (XDR-TB). The trial reported a high success rate with minimal adverse effects, demonstrating this compound's potential as a cornerstone in TB treatment protocols .

- Assessing this compound for Tuberculosis (APT) : A phase 2 clinical trial assessed various combinations involving this compound. Results indicated that regimens containing this compound significantly reduced the time to culture conversion compared to standard treatments, reinforcing its role as an effective agent against drug-sensitive and resistant strains of Mtb .

Safety Profile

The safety profile of this compound has been generally favorable, with most adverse events being manageable. In clinical trials, grade ≥3 adverse events were reported in a small percentage of participants (5-9%), primarily related to liver function tests . Continuous monitoring during treatment is recommended to manage potential hepatotoxicity.

Propiedades

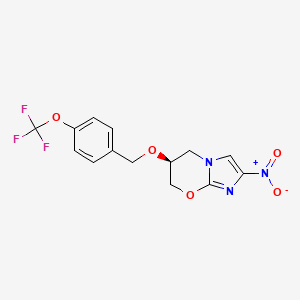

IUPAC Name |

(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHZLMOSPGACSZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041163 | |

| Record name | PA-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

462.3±55.0 | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

<1 mg/mL | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

187235-37-6 | |

| Record name | PA 824 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretomanid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PA-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETOMANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.